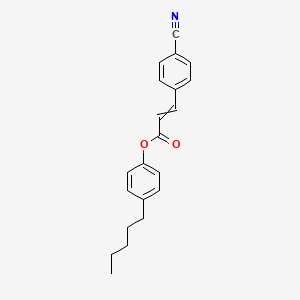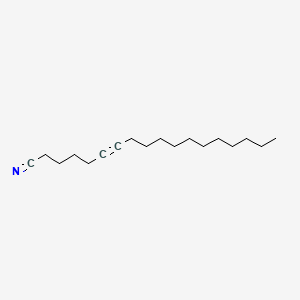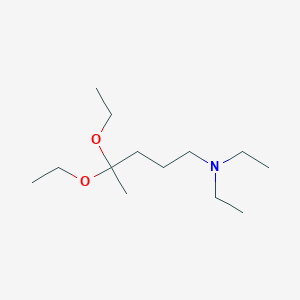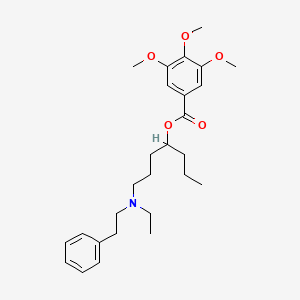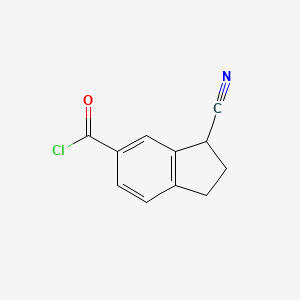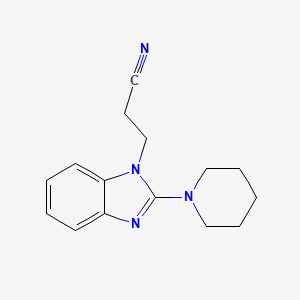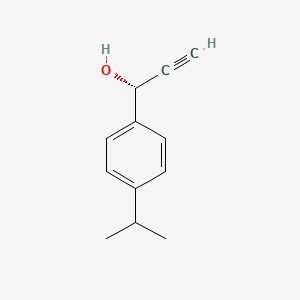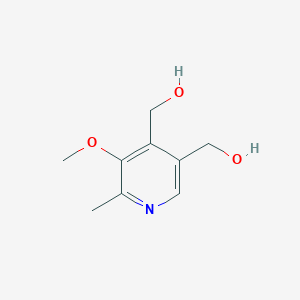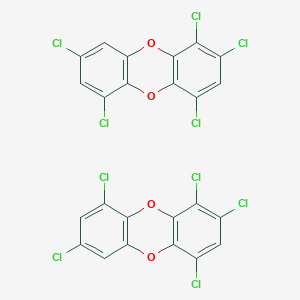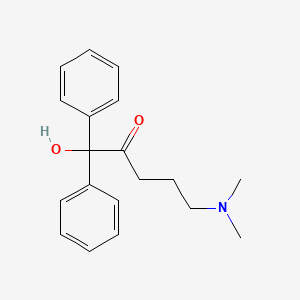
2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy- is an organic compound with the molecular formula C19H23NO2. It is a ketone derivative characterized by the presence of a dimethylamino group and two phenyl groups attached to the pentanone backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1-diphenyl-2-propanone with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as distillation and crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy- involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl groups contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Pentanone, 5-hydroxy-: A similar compound with a hydroxyl group instead of a dimethylamino group.
1,1-Diphenyl-2-propanone: A precursor in the synthesis of 2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy-.
Dimethylaminoacetophenone: Another compound with a dimethylamino group and phenyl ring.
Uniqueness
2-Pentanone, 5-dimethylamino-1,1-diphenyl-1-hydroxy- is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
24860-74-0 |
|---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
5-(dimethylamino)-1-hydroxy-1,1-diphenylpentan-2-one |
InChI |
InChI=1S/C19H23NO2/c1-20(2)15-9-14-18(21)19(22,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13,22H,9,14-15H2,1-2H3 |
InChI Key |
IVAAVEHRGYTOQH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



